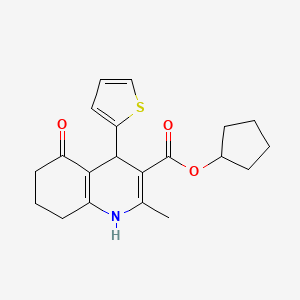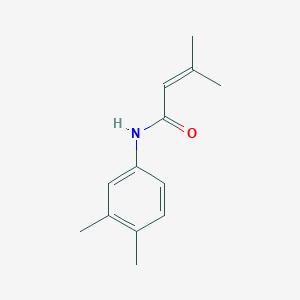![molecular formula C19H26ClFN2O B5216040 1-(2-chloro-6-fluorobenzyl)-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B5216040.png)
1-(2-chloro-6-fluorobenzyl)-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chloro-6-fluorobenzyl)-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a piperidine derivative that has been synthesized using a specific method, and its mechanism of action and physiological effects have been studied extensively. In
作用機序
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine is not fully understood, but it is believed to act on multiple neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. This compound has been shown to act as an antagonist at dopamine D2 receptors, which may contribute to its antipsychotic effects. Additionally, this compound has been shown to act as a partial agonist at serotonin 5-HT1A receptors, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
1-(2-chloro-6-fluorobenzyl)-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine has been shown to have a number of biochemical and physiological effects. This compound has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its therapeutic effects. Additionally, this compound has been shown to have antioxidant effects, which may be beneficial for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 1-(2-chloro-6-fluorobenzyl)-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine in lab experiments is that it has been shown to have a high affinity for dopamine D2 receptors, which may make it a useful tool for studying the dopamine system in the brain. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are a number of future directions for research on 1-(2-chloro-6-fluorobenzyl)-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine. One direction is to further investigate its mechanism of action and how it interacts with various neurotransmitter systems in the brain. Another direction is to explore its potential applications in the treatment of other mental disorders, such as anxiety and bipolar disorder. Additionally, further research could be done to explore its potential as a neuroprotective agent for the treatment of neurodegenerative diseases.
合成法
The synthesis of 1-(2-chloro-6-fluorobenzyl)-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine involves a multi-step process that starts with the reaction of 2-chloro-6-fluorobenzyl chloride with 3-pyrrolidinone to form 1-(2-chloro-6-fluorobenzyl)-3-pyrrolidinone. This intermediate compound is then reacted with 3-oxo-3-(1-pyrrolidinyl)propylamine to form the final product, 1-(2-chloro-6-fluorobenzyl)-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine. The synthesis method has been optimized to yield a high purity and high yield of the final product.
科学的研究の応用
1-(2-chloro-6-fluorobenzyl)-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine has been studied extensively for its potential applications in the field of medicine. This compound has been shown to have antipsychotic and antidepressant effects, making it a potential candidate for the treatment of mental disorders such as schizophrenia and depression. Additionally, this compound has been shown to have analgesic effects, making it a potential candidate for the treatment of pain.
特性
IUPAC Name |
3-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClFN2O/c20-17-4-3-5-18(21)16(17)14-22-12-8-15(9-13-22)6-7-19(24)23-10-1-2-11-23/h3-5,15H,1-2,6-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOOSVBAONLVJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCC2CCN(CC2)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0114829.P001 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

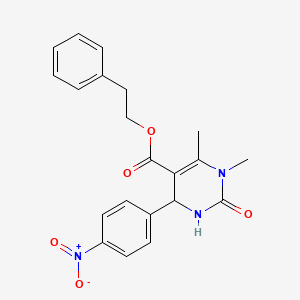
![5-{5-chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5215979.png)
![2-methyl-N-{1-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5215982.png)
![N-[2-(dimethylamino)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)-2,6-dimethylbenzenesulfonamide](/img/structure/B5215986.png)
![2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoic acid](/img/structure/B5215992.png)
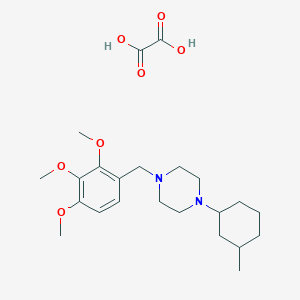

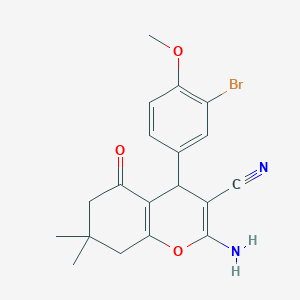
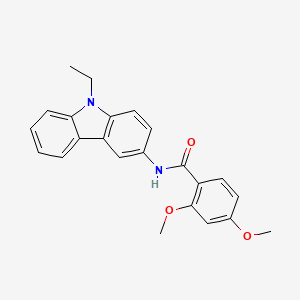
![1,7-dimethyl-5-(1-piperidinylcarbonyl)-3-[3-(trifluoromethyl)benzyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5216016.png)
![1-[6-(2-naphthyloxy)hexyl]-1H-imidazole](/img/structure/B5216024.png)
![4-ethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B5216032.png)
